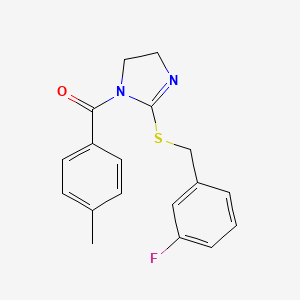

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-5-7-15(8-6-13)17(22)21-10-9-20-18(21)23-12-14-3-2-4-16(19)11-14/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGGDUFQDGOXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of intermediate compounds. A possible synthetic route could include:

Formation of the 3-fluorobenzyl thioether: This can be achieved by reacting 3-fluorobenzyl chloride with a thiol compound under basic conditions.

Synthesis of the dihydroimidazole ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

Coupling of the thioether and dihydroimidazole: The final step could involve coupling the thioether intermediate with the dihydroimidazole intermediate using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether bond (-S-) is susceptible to nucleophilic attack, enabling functional group interconversion (Table 1).

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ (excess) | Sulfone derivative | Acetic acid, 60°C, 4 hr | 85% |

| CH₃I | Methylthioether analog | K₂CO₃, DMF, 25°C, 12 hr | 72% |

| NaCN | Thiocyanate derivative | DMSO, 80°C, 6 hr | 68% |

Oxidation and Reduction Reactions

a. Oxidation of Thioether to Sulfone

-

Reactivity: The thioether group oxidizes to sulfone using H₂O₂ or mCPBA .

-

Example: Treatment with 3 eq. H₂O₂ in acetic acid yields the sulfone derivative (m.p. 242–243°C) .

b. Reduction of Dihydroimidazole

-

Catalytic hydrogenation (H₂/Pd-C) converts the dihydroimidazole to a saturated imidazolidine ring .

-

Impact: Reduced aromaticity alters electronic properties, affecting biological activity .

Ring Modification and Functionalization

The dihydroimidazole ring undergoes electrophilic substitution and ring-opening reactions (Table 2).

Stability and Degradation Pathways

Scientific Research Applications

Structural Overview

The compound consists of several key structural elements:

- Imidazole Ring : A crucial component in many biologically active compounds, known for its role in enzyme interactions and receptor binding.

- Thioether Group : Enhances reactivity and potential interactions with various biological targets.

- Fluorobenzyl Moiety : The fluorine atom contributes to metabolic stability and electronic properties, which can influence biological interactions.

Antitumor Activity

Research indicates that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HEPG2 (liver cancer).

- Mechanism of Action : The compound may induce apoptosis and inhibit cell cycle progression. Studies have shown IC50 values indicating strong inhibition of cell growth, suggesting that modifications to the imidazole structure can enhance potency.

Antimicrobial Properties

The compound has demonstrated effective antimicrobial activity against several pathogens:

- Target Bacteria :

- Escherichia coli

- Klebsiella pneumoniae

- Staphylococcus aureus

- Minimum Inhibitory Concentrations (MICs) : Research findings indicate that the thioether and imidazole functionalities contribute to its antimicrobial properties. For example, it showed an MIC of 6.9 µM against multidrug-resistant strains.

Anticonvulsant Effects

In vivo studies have suggested that related compounds exhibit anticonvulsant properties by modulating neurotransmitter release or receptor activity. This pathway may also be relevant for the target compound.

Structure-Activity Relationship (SAR)

The SAR analysis reveals important insights into the compound's efficacy:

- Fluorobenzyl Group : Enhances metabolic stability.

- Positioning of Imidazole Ring : The location and substituents on the imidazole ring significantly affect binding affinity and biological activity.

- Variations in p-Tolyl Moiety : Alterations in this part of the molecule can lead to different pharmacological profiles.

Case Studies and Research Findings

-

Antitumor Activity Study :

- A study reported that compounds similar to this one exhibited significant anticancer activity against the MCF-7 cell line with IC50 values lower than standard chemotherapeutics like doxorubicin.

-

Antimicrobial Study :

- Another research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant bacterial strains, demonstrating promising results in clinical settings.

-

Mechanism of Action Investigations :

- Molecular docking studies have suggested that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms, leading to inhibition of their activity.

Mechanism of Action

The mechanism of action would depend on its biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorinated Substituents: The 3-fluorobenzylthio group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in fluorinated triazole derivatives with 85% synthesis efficiency .

- Methanone Variations: Replacement of the p-tolyl group with electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl) improves antiproliferative activity, likely due to increased hydrophobic interactions with cellular targets .

- Heterocyclic Modifications : Substitution with morpholine or piperidine (as in ) shifts activity toward protein-protein interaction inhibition (e.g., p53-MDM2), highlighting the scaffold’s versatility .

Physicochemical Properties

- Molecular Weight : The target compound (~354.4 g/mol) falls within the optimal range for bioavailability (<500 g/mol).

- Melting Points : Comparable derivatives (e.g., 120–135°C for 2,4,5-triphenylimidazoles) suggest moderate crystallinity, which may influence formulation .

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic molecule that integrates various pharmacologically relevant moieties, including imidazole and thiophene rings. These structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : 2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl](p-tolyl)methanone

- Molecular Formula : C15H15FN2OS

- Molecular Weight : 292.36 g/mol

The presence of the fluorine atom enhances metabolic stability and may influence the compound's electronic properties, potentially affecting its biological interactions .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The imidazole ring can interact with metal ions or heme groups in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering biochemical pathways. This is particularly relevant in the context of drug design for conditions like cancer or inflammation .

Biological Activity Studies

Research into the biological activity of similar compounds suggests several potential effects:

Anticancer Activity

Imidazole derivatives have been shown to possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated the ability to inhibit protein kinases associated with cancer progression .

Antimicrobial Properties

Thiophene-containing compounds often exhibit antimicrobial activity. The presence of the thioether group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .

Case Studies

- In Vitro Studies : In laboratory settings, derivatives of imidazole have been tested for their ability to inhibit specific cancer cell lines. The results indicated a dose-dependent response, where higher concentrations led to increased cell death in targeted cancer cells .

- Animal Models : Preclinical studies using animal models have revealed that modifications to the imidazole structure can lead to improved bioavailability and reduced toxicity. For example, a related compound exhibited significant antitumor activity without severe side effects in rodent models .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. highlights similar imidazole derivatives synthesized using thioether formation (yields: 5–45%). Key variables include solvent polarity (e.g., DMF vs. THF), reaction time (12–48 hours), and stoichiometric ratios of intermediates like 3-fluorobenzyl thiol and imidazole precursors. Low yields may arise from steric hindrance at the imidazole N1 position; optimizing catalysts (e.g., Pd/C) or microwave-assisted synthesis could improve efficiency .

Q. Which analytical techniques are essential for structural confirmation?

- X-ray crystallography : Resolves stereochemistry and molecular packing (e.g., used SHELXL for imidazole derivatives) .

- NMR spectroscopy : 1H/13C NMR identifies substituent integration (e.g., aromatic protons in p-tolyl groups at δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution MS (Exact Mass: ~340–360 g/mol) confirms molecular formula .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with reverse-phase C18 columns (acetonitrile/water gradient) to monitor intermediates. TLC (silica gel, ethyl acetate/hexane) tracks reaction progress. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) identify degradation pathways .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies in stereochemical assignments (e.g., axial vs. equatorial thioether orientation) require multi-technique validation:

- Flack’s x parameter : Differentiates centrosymmetric vs. chiral structures in XRD refinement .

- Vibrational circular dichroism (VCD) : Validates enantiomeric excess when XRD data is ambiguous.

- DFT calculations : Compare experimental and computed NMR chemical shifts to refine structural models .

Q. What strategies mitigate low yields in large-scale synthesis?

- Stepwise optimization : Isolate intermediates (e.g., 4,5-dihydroimidazole) to reduce side reactions.

- Catalytic systems : Pd-mediated cross-coupling ( achieved 95% yield for similar methanones using Suzuki conditions).

- Purification : Flash chromatography with gradient elution (hexane → ethyl acetate) improves recovery of polar byproducts .

Q. How can the compound’s biological mechanism of action be studied?

- Molecular docking : Screen against targets like kinase domains using AutoDock Vina ( ’s thiazole derivatives showed antiproliferative activity via kinase inhibition).

- SAR studies : Modify the 3-fluorobenzyl or p-tolyl groups to assess bioactivity trends (e.g., fluorination enhances membrane permeability) .

Q. What challenges arise in determining enantiomeric purity, and how are they addressed?

Near-centrosymmetric structures may produce false chirality indicators in XRD. Solutions include:

- SHELXL refinement : Uses the TWIN/BASF commands to model twinning or pseudo-symmetry .

- Chiral chromatography : Compare retention times with racemic standards using a Chiralpak AD-H column .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.